Lipophilicity (Computed LogP) Comparison: 4‑Ethylphenyl Derivative vs. 2‑Ethylphenyl Positional Isomer
The target compound (4‑ethylphenyl isomer) exhibits a computed LogP of 2.78, whereas the 2‑ethylphenyl positional isomer shows a substantially higher LogP of 4.9 [1]. This >2 log unit difference indicates that the 4‑ethylphenyl derivative is markedly less lipophilic, which may translate to better aqueous solubility and different membrane permeability.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7763 (Leyan website; computed by ACD/Labs or similar algorithm) |
| Comparator Or Baseline | Ethyl 2‑chloro‑2‑[(2‑ethylphenyl)hydrazono]acetate (positional isomer): LogP = 4.9 (PubChem XLogP3‑AA) |
| Quantified Difference | ΔLogP ≈ 2.1 (target 2.1 log units less lipophilic than 2‑ethylphenyl isomer) |
| Conditions | Computed values – no experimental measurement available; derived from different algorithms (Leyan proprietary vs. PubChem XLogP3). Caution: inter‑algorithm comparisons carry uncertainty. |
Why This Matters
A >2 log unit lipophilicity difference can alter absorption, distribution, and off‑target binding, making the 4‑ethyl derivative the preferred choice for lead series requiring lower LogP.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131632757, Ethyl 2‑chloro‑2‑[(2‑ethylphenyl)hydrazono]acetate (XLogP3‑AA 4.9). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-chloro-2-_2-ethylphenyl_hydrazono_acetate View Source
